(1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane
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Overview
Description
SHR1653 is a highly potent and selective oxytocin receptor antagonist. It has shown improved blood-brain barrier penetration, making it a promising candidate for treating central nervous system-related conditions such as premature ejaculation .
Preparation Methods
The synthesis of SHR1653 involves a novel scaffold featuring an aryl-substituted 3-azabicyclo [3.1.0] hexane structure . The synthetic route includes the following steps:
- Formation of the 3-azabicyclo [3.1.0] hexane core.
- Introduction of the aryl substituent.
- Optimization of reaction conditions to achieve high yield and purity.
Chemical Reactions Analysis
SHR1653 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
SHR1653 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the oxytocin receptor and its interactions with other molecules.
Biology: Helps in understanding the role of oxytocin in various physiological processes.
Industry: May be used in the development of new pharmaceuticals targeting the oxytocin receptor.
Mechanism of Action
SHR1653 exerts its effects by selectively binding to the oxytocin receptor, thereby blocking its activity . This inhibition prevents the receptor from interacting with its natural ligand, oxytocin, which plays a major role in controlling male sexual responses. The molecular targets and pathways involved include the oxytocin receptor and associated signaling pathways.
Comparison with Similar Compounds
SHR1653 is unique due to its high potency, selectivity, and ability to penetrate the blood-brain barrier . Similar compounds include:
Atosiban: Another oxytocin receptor antagonist, but with less blood-brain barrier penetration.
L-368,899: A non-peptide oxytocin receptor antagonist with different pharmacokinetic properties.
SHR1653 stands out due to its favorable pharmacokinetic profile and robust in vivo efficacy .
Properties
Molecular Formula |
C21H21ClFN5O2 |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
(1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C21H21ClFN5O2/c1-29-11-18-25-26-20(28(18)15-4-6-19(30-2)24-9-15)27-10-13-8-21(13,12-27)16-5-3-14(23)7-17(16)22/h3-7,9,13H,8,10-12H2,1-2H3/t13-,21-/m0/s1 |
InChI Key |
UYKVJQCPBDDIFD-ZSEKCTLFSA-N |
SMILES |
[H][C@]([C@@]1(C2=CC=C(C=C2Cl)F)C3)(C1)CN3C4=NN=C(N4C5=CC=C(N=C5)OC)COC |
Isomeric SMILES |
COCC1=NN=C(N1C2=CN=C(C=C2)OC)N3C[C@@H]4C[C@@]4(C3)C5=C(C=C(C=C5)F)Cl |
Canonical SMILES |
COCC1=NN=C(N1C2=CN=C(C=C2)OC)N3CC4CC4(C3)C5=C(C=C(C=C5)F)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SHR1653; SHR-1653; SHR 1653; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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